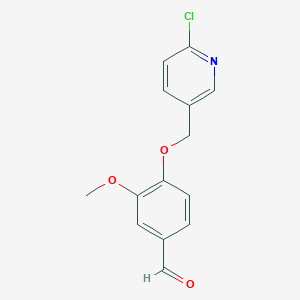

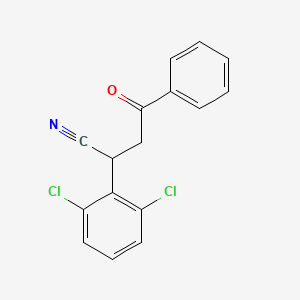

4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone, also known as C-DMPO, is an organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used both as a reagent and as a catalyst in various reactions. C-DMPO has been used in a variety of research fields, including biochemistry, pharmacology, and toxicology. It is also used in the synthesis of various pharmaceuticals and other compounds.

Scientific Research Applications

Photochemical Studies

4-Chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone and related compounds have been studied for their photochemical reactions. For instance, the photochemical oxidation of a similar compound, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone), was investigated to understand the drug-metabolism under ultraviolet-visible light. This study provides insights into the behavior of pyridazinone derivatives under light exposure, which could be relevant for understanding the stability and storage conditions of related drugs (Maki et al., 1988).

Herbicidal Applications

Pyridazinone derivatives, including those similar to 4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone, have been explored for their herbicidal properties. For instance, the effects of substituted pyridazinones on pathways of monogalactosyldiacylglycerol synthesis in plants like Arabidopsis were examined. These studies contribute to understanding how pyridazinone herbicides affect plant lipid biosynthesis, which is valuable for agricultural and environmental science (Norman & John, 1987).

Synthesis and Structural Studies

Research has also focused on synthesizing and studying the structural aspects of pyridazinone compounds. This includes exploring new synthetic routes and understanding the reactivity of these compounds under various conditions. For example, studies on polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine provide insights into the chemical properties and potential applications of these compounds in drug discovery (Pattison et al., 2009).

Biological Activity Studies

Additionally, the biological activities of 3(2H)-pyridazinone derivatives have been investigated. This includes studies on their antibacterial, antifungal, and cytotoxic activities. Such research is vital for identifying potential new drugs and understanding their mechanisms of action. For instance, specific 3(2H)-pyridazinone derivatives have shown promising antimicrobial activities, which could be significant for pharmaceutical applications (Sukuroglu et al., 2012).

properties

IUPAC Name |

4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholin-4-ylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3/c1-14(2,3)11(19)9-18-13(20)12(15)10(8-16-18)17-4-6-21-7-5-17/h8H,4-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYZDTNQFIPESO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665721 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-difluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2374900.png)

![N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2374903.png)

methanone](/img/structure/B2374905.png)

![3-(4-bromophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2374908.png)

![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2374909.png)

![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2374913.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2374914.png)